

6-Methoxy-2-nitropyridin-3-amine crystal structure analysis

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Compound of Interest

Compound Name: 6-Methoxy-2-nitropyridin-3-amine

Cat. No.: B3043402

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An in-depth analysis of the crystallographic structure of **6-methoxy-2-nitropyridin-3-amine** is not possible as, to date, the crystal structure for this specific compound has not been determined and is not available in the Cambridge Structural Database (CSD).

However, to provide a representative technical guide for researchers, scientists, and drug development professionals, this document will detail the crystal structure analysis of a closely related analogue, 2-N-phenylamino-3-nitro-6-methylpyridine. The methodologies and data presentation described herein can serve as a valuable template for the experimental investigation and analysis of **6-methoxy-2-nitropyridin-3-amine**, should its crystals be obtained in the future.

The following sections are based on the published study of 2-N-phenylamino-3-nitro-6-methylpyridine and its isomer, which provides a thorough framework for crystallographic analysis.

Introduction to Substituted Nitropyridines

Substituted nitropyridines are a class of compounds of significant interest in medicinal chemistry and materials science. The presence of both electron-donating (e.g., methoxy, amino) and electron-withdrawing (nitro) groups on the pyridine ring can lead to unique electronic and photophysical properties. X-ray crystallography is an essential tool for elucidating the precise three-dimensional arrangement of atoms in these molecules, which is crucial for understanding their structure-activity relationships, designing new drug candidates, and engineering novel materials.

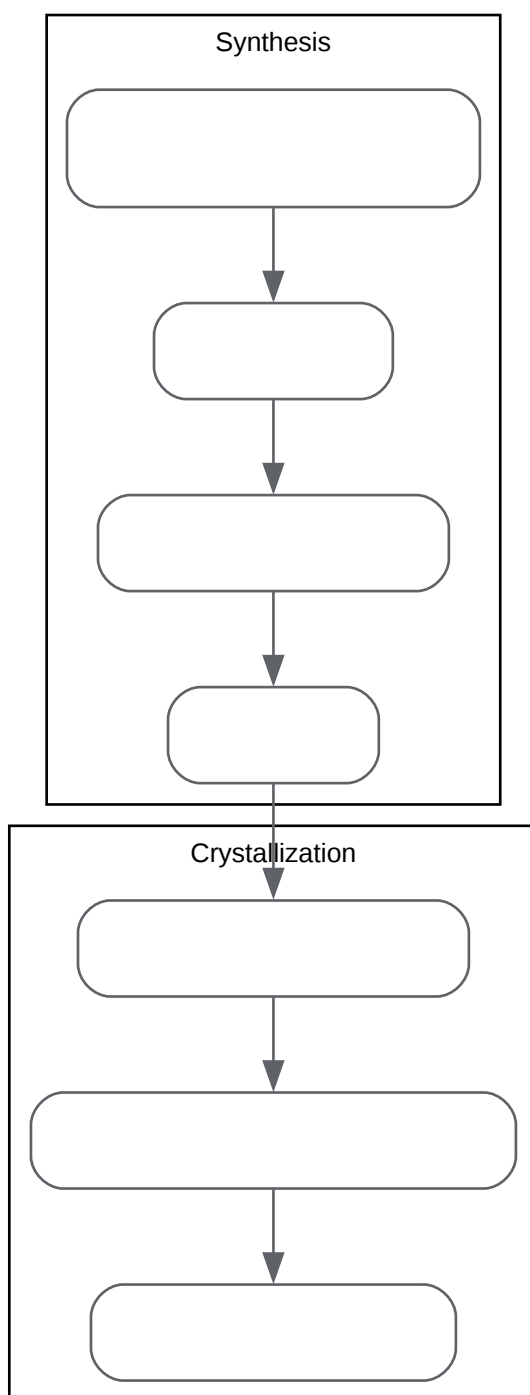
Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and structural determination of the analogue compound, 2-N-phenylamino-3-nitro-6-methylpyridine.

Synthesis and Crystallization

The synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine is achieved through the reaction of 2-chloro-3-nitro-6-methylpyridine with aniline in the presence of a base.

Experimental Workflow for Synthesis and Crystallization



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Caption: Workflow for the synthesis and crystallization of 2-N-phenylamino-3-nitro-6-methylpyridine.

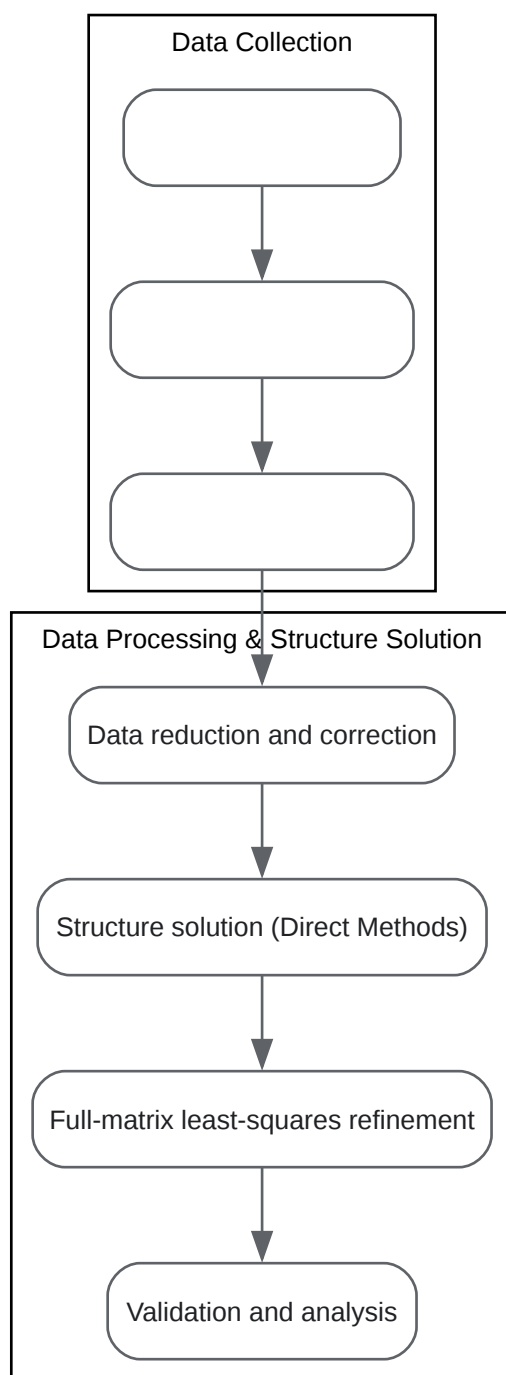
X-ray Diffraction Analysis

Single-crystal X-ray diffraction data is collected to determine the molecular and crystal structure.

Data Collection and Structure Refinement Protocol:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).
- **Data Reduction:** The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow for X-ray Diffraction Analysis



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Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Data of 2-N-phenylamino-3-nitro-6-methylpyridine

The following tables summarize the crystallographic data and refinement details for the analogue compound.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	C ₁₂ H ₁₁ N ₃ O ₂
Formula weight	229.24
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /n
Unit cell dimensions	a = 7.583(2) Å, α = 90°
b = 13.567(3) Å, β = 98.45(3)°	
c = 10.591(2) Å, γ = 90°	
Volume	1076.3(4) Å ³
Z	4
Density (calculated)	1.414 Mg/m ³
Absorption coefficient	0.101 mm ⁻¹
F(000)	480
Crystal size	0.30 x 0.25 x 0.20 mm ³
Theta range for data collection	2.58 to 26.37°
Index ranges	-9<=h<=9, -16<=k<=16, -13<=l<=13
Reflections collected	9874
Independent reflections	2184 [R(int) = 0.0452]
Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / params	2184 / 0 / 154
Goodness-of-fit on F ²	1.045

Final R indices [$I > 2\sigma(I)$]	R1 = 0.0459, wR2 = 0.1085
R indices (all data)	R1 = 0.0631, wR2 = 0.1189
Largest diff. peak and hole	0.259 and -0.213 e.Å ⁻³

Table 2: Selected Bond Lengths and Angles

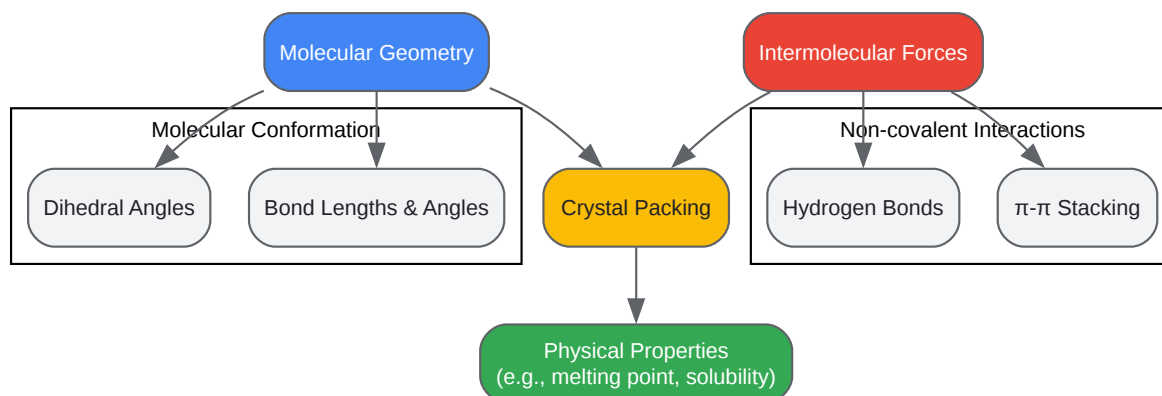
Bond	Length (Å)	Angle	Angle (°)
N(1)-C(2)	1.345(2)	C(6)-N(1)-C(2)	117.8(1)
N(1)-C(6)	1.338(2)	N(1)-C(2)-N(2)	118.9(1)
C(2)-N(2)	1.352(2)	N(1)-C(2)-C(3)	122.5(1)
C(3)-N(3)	1.442(2)	N(2)-C(2)-C(3)	118.6(1)
N(3)-O(1)	1.233(2)	C(2)-C(3)-N(3)	119.5(1)
N(3)-O(2)	1.238(2)	C(4)-C(3)-N(3)	117.2(1)

Structural Analysis and Discussion

In the crystal structure of 2-N-phenylamino-3-nitro-6-methylpyridine, the molecule is not planar. The dihedral angle between the pyridine and phenyl rings is a key structural feature. The nitro group is twisted with respect to the pyridine ring.

The crystal packing is stabilized by intermolecular hydrogen bonds and π - π stacking interactions. These non-covalent interactions play a crucial role in the formation of the three-dimensional supramolecular architecture.

Logical Relationship of Structural Features



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Caption: Logical relationship between molecular structure, intermolecular forces, and macroscopic properties.

Conclusion

While the crystal structure of **6-methoxy-2-nitropyridin-3-amine** remains to be elucidated, the detailed analysis of the analogue 2-N-phenylamino-3-nitro-6-methylpyridine provides a comprehensive guide for future research. The experimental protocols and data presentation framework outlined in this document can be directly applied to the study of other substituted nitropyridines. A thorough understanding of the crystal structure is fundamental for the rational design of new molecules with desired biological activities or material properties.

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